Product packaging for Fmoc-Thr[PO(OBzl)OH]-OH(Cat. No.:)

Fmoc-Thr[PO(OBzl)OH]-OH

Cat. No.: B557371
M. Wt: 511.5 g/mol
InChI Key: HOFDVXHILSPFNS-OSPHWJPCSA-N
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Description

Significance of Protein Phosphorylation as a Post-Translational Modification

Protein phosphorylation is a fundamental and extensively studied post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes. thermofisher.comptglab.com This reversible process involves the addition of a phosphate (B84403) group (PO₄³⁻) to specific amino acid residues within a protein, primarily serine, threonine, and tyrosine. ptglab.comabcam.comsigmaaldrich.com The transfer of the phosphate group, typically from ATP, is catalyzed by enzymes known as kinases, while the removal of the phosphate group is mediated by phosphatases. abcam.com This dynamic interplay between kinases and phosphatases acts as a molecular switch, rapidly modulating a protein's function, activity, and interactions. abcam.com

The addition of a negatively charged phosphate group can induce significant conformational changes in a protein, altering its enzymatic activity, subcellular localization, and stability. ptglab.com These modifications are crucial for signal transduction pathways, where a cascade of phosphorylation events transmits signals from the cell surface to the nucleus, governing processes such as cell growth, differentiation, apoptosis, and metabolism. thermofisher.comsigmaaldrich.comgsconlinepress.com Consequently, the dysregulation of protein phosphorylation is implicated in the pathogenesis of numerous diseases, including cancer, heart disease, and neurodegenerative disorders, making the study of these modifications essential for understanding cell biology and developing therapeutic interventions. thermofisher.comptglab.com The sheer prevalence of this modification is significant, with estimates suggesting that as much as one-third of all proteins in a mammalian cell may be phosphorylated at any given time. ptglab.com

Role of Synthetic Phosphopeptides in Biochemical and Biomedical Research

Synthetic phosphopeptides, which are short, custom-synthesized fragments of proteins containing one or more phosphorylated amino acids, have become indispensable tools in biochemical and biomedical research. nih.gov They provide a means to investigate the specific effects of phosphorylation at defined sites, which is often difficult to achieve by studying the full-length protein in a cellular context. rsc.org The site-specific synthesis of these peptides is crucial for dissecting complex phosphorylation events. jpt.com

In biochemical research, synthetic phosphopeptides are widely used to:

Probe Protein Kinase Substrate Specificity: Libraries of synthetic peptides are used to identify the preferred amino acid sequences (motifs) recognized and phosphorylated by specific kinases. nih.gov

Serve as Phosphatase Substrates and Inhibitors: They are instrumental in characterizing the activity of phosphatases and in the discovery of new phosphatase inhibitors. jpt.com

Study Protein-Protein Interactions: Phosphopeptides can mimic the phosphorylated domains of proteins, enabling the study of their binding to other proteins that contain phosphobinding domains. This is critical for understanding signaling networks. chemimpex.com

Quantify Protein Phosphorylation States: Synthetic phosphopeptides serve as standards in quantitative assays, such as mass spectrometry and immunoassays, to determine the levels of specific phosphorylation states of a protein in biological samples. nih.gov

In biomedical research, synthetic phosphopeptides have shown potential as:

Immunotherapeutic Targets for Cancer: Phosphopeptides that are uniquely or differentially presented on the surface of malignant cells by major histocompatibility complex (MHC) molecules can be used to elicit CD8+ T lymphocytes that specifically recognize and kill cancer cells. pnas.orgnih.gov

Molecular Probes: They are used as molecular probes to study the biological consequences of phosphorylation in various diseases. nih.gov For instance, they have been used to understand how different phosphorylation states of the protein phospholamban affect calcium homeostasis in cardiac muscle, with implications for heart failure. nih.gov

Historical Context of Phosphoamino Acid Building Blocks in Peptide Synthesis

The ability to chemically synthesize phosphopeptides has been central to their use in research. The development of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, provided a foundational technology for creating peptides. peptide.com However, incorporating acid-labile phosphate groups presented a significant challenge. Early methods often relied on a "global" phosphorylation approach, where the phosphate group was added to the peptide after its assembly on the solid support. nih.gov

A major advancement came with the "building block" strategy, which involves the incorporation of pre-phosphorylated and protected amino acid derivatives during the stepwise elongation of the peptide chain. rsc.orggoogle.com This approach offers greater control over the precise location of the phosphorylation. The choice of protecting groups for the phosphate moiety and the N-terminus of the amino acid is critical for the success of the synthesis.

Initially, the Boc (tert-butyloxycarbonyl) strategy was used, but the harsh acidic conditions required for Boc group removal were often incompatible with the stability of the phosphate esters on serine and threonine. rsc.orggoogle.com The advent of the milder Fmoc (9-fluorenylmethoxycarbonyl) strategy was a significant leap forward. peptide.comnih.gov The Fmoc group is stable to acid but can be removed with a base, providing an orthogonal protection scheme. nih.gov

However, early Fmoc-compatible phosphobuilding blocks faced their own challenges, such as the base-lability of certain phosphate protecting groups. rsc.org This led to the development of more robust protecting groups for the phosphate, such as the benzyl (B1604629) group. The compound Fmoc-O-(benzylphospho)-L-threonine is a prime example of such a building block. chemimpex.comcymitquimica.com It combines the base-labile Fmoc group for N-terminal protection with a benzyl group protecting the phosphate. The benzyl group is stable during the Fmoc-SPPS cycles and can be removed during the final cleavage and deprotection step. The development of these specialized building blocks has been crucial for making the synthesis of complex phosphopeptides a more routine and accessible process for researchers. nih.gov

Compound Information

Compound Name
Fmoc-O-(benzylphospho)-L-threonine
Adenosine (B11128) triphosphate (ATP)
Serine
Threonine
Tyrosine
Phospholamban
tert-butyloxycarbonyl (Boc)
9-fluorenylmethoxycarbonyl (Fmoc)

Chemical Data for Fmoc-O-(benzylphospho)-L-threonine

PropertyValueSource(s)
CAS Number 175291-56-2 chemimpex.comcymitquimica.comechemi.comvwr.comsigmaaldrich.comthomassci.compeptide.comalfachemic.comchemicalbook.comfishersci.be
Molecular Formula C₂₆H₂₆NO₈P chemimpex.comcymitquimica.comechemi.comvwr.comfishersci.bethermofisher.com
Molecular Weight 511.46 g/mol echemi.comvwr.comalfachemic.com
Appearance White to off-white powder/solid chemimpex.comsigmaaldrich.com
Purity ≥97% vwr.comthermofisher.com
Storage Temperature 2°C to 8°C vwr.comsigmaaldrich.com
Melting Point 147 - 161 °C chemimpex.com
IUPAC Name (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[hydroxy(phenylmethoxy)phosphoryl]oxy}butanoic acid fishersci.bethermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26NO8P B557371 Fmoc-Thr[PO(OBzl)OH]-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFDVXHILSPFNS-OSPHWJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Strategies for Fmoc O Benzylphospho L Threonine and Analogous Phosphoamino Acids

Overview of Protecting Group Strategies in Phosphopeptide Synthesis

Nα-Amino Protection: Fluorenylmethoxycarbonyl (Fmoc) Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function of amino acids in SPPS americanpeptidesociety.orgpublish.csiro.aulgcstandards.com. The popularity of the Fmoc strategy stems from its unique cleavage conditions. The Fmoc group is stable under acidic conditions but is readily removed by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF) americanpeptidesociety.orglgcstandards.comwikipedia.org.

This base lability offers a significant advantage in what is known as an orthogonal protection scheme peptide.com. In the context of phosphopeptide synthesis, the Nα-Fmoc group can be selectively removed at each coupling cycle without affecting the acid-labile protecting groups commonly used for amino acid side chains (like tert-butyl, tBu) or the phosphate (B84403) moiety itself iris-biotech.deamericanpeptidesociety.org. This compatibility makes the Fmoc strategy highly suitable for the synthesis of complex and sensitive peptides, including phosphopeptides americanpeptidesociety.orgnih.gov. The fluorenyl group's strong UV absorbance is another practical benefit, allowing for spectrophotometric monitoring of the coupling and deprotection steps during automated synthesis publish.csiro.au.

Phosphate Protection: Benzyl (B1604629) Group Utilization and its Role

Protecting the phosphate group is critical to avoid its interference in peptide coupling reactions and to prevent undesired side reactions researchgate.net. The benzyl (Bzl) group is a well-established protecting group for the phosphate moiety in the synthesis of phosphoserine, phosphothreonine, and phosphotyrosine-containing peptides researchgate.netacs.org.

In the context of the Fmoc/tBu strategy for SPPS, the use of a monobenzyl protecting group for the phosphate is particularly important nih.govacs.org. The synthesis of phosphopeptides using Fmoc chemistry was significantly advanced by the introduction of the monobenzyl phosphate protecting group nih.gov. This specific protection is necessary to prevent the β-elimination of the phosphate group, a side reaction that can occur under the basic conditions used for Fmoc deprotection acs.org.

tert-Butyl (tBu): The tert-butyl group is another acid-labile group used for phosphate protection. It is cleaved under mild acid conditions, similar to other tBu-based side-chain protecting groups researchgate.net. However, it is particularly acid-sensitive, which can lead to the formation of H-phosphonate side products during the phosphitylation step .

Phenyl (Ph): Phenyl groups can also protect the phosphate moiety. They are typically removed via hydrogenolysis (e.g., H₂/Pd), which offers an alternative, non-acidolytic cleavage method researchgate.net.

Allyl (All): The allyl group provides another orthogonal protection strategy. It is stable to both the acidic and basic conditions of Boc and Fmoc strategies, respectively. It is selectively removed using palladium(0) catalysts, allowing for specific on-resin modifications creative-peptides.com.

Pivaloyloxymethyl (POM): The POM group is designed as a pro-drug moiety. It can mask the charged phosphate group, potentially improving cell membrane permeability of the final phosphopeptide. Inside the cell, it is cleaved by esterases to release the active phosphopeptide nih.gov.

Other Aryl and Alkyl Groups: Groups like 4-chlorobenzyl and cyclopentyl have also been explored to fine-tune the stability and cleavage conditions of the phosphate protection. For instance, the 4-chlorobenzyl group can be used in the preparation of versatile phosphitylating agents acs.org.

Table 1: Comparison of Common Phosphate Protecting Groups

Protecting Group Common Abbreviation Typical Cleavage Conditions Compatibility/Key Features
Benzyl Bzl Strong Acid (TFA), Hydrogenolysis Compatible with Fmoc/tBu strategy; monobenzyl protection prevents β-elimination nih.govresearchgate.netacs.org.
tert-Butyl tBu Mild Acid (e.g., TFA) Compatible with Fmoc strategy; high acid sensitivity can lead to side reactions researchgate.net.
Phenyl Ph Hydrogenolysis Offers non-acidic cleavage; useful for synthesizing protected peptide fragments researchgate.net.
Allyl All Pd(0) Catalysis Orthogonal to both Fmoc and Boc strategies; allows for on-resin manipulation creative-peptides.com.
Pivaloyloxymethyl POM Enzymatic (Esterases) Used for pro-drug applications to improve cellular uptake nih.gov.
4-Chlorobenzyl ClBzl Strong Acid, Hydrogenolysis Modifies electronic properties compared to benzyl, affecting stability/cleavage acs.org.

Methodologies for the Preparation of Fmoc-O-(benzylphospho)-L-threonine

The synthesis of the protected amino acid building block itself is a crucial preliminary step for its use in SPPS. Efficient preparation methods are essential for making phosphopeptide synthesis practical and scalable.

One-Pot Synthetic Procedures for Protected Phosphoamino Acids

Traditional methods for synthesizing protected phosphoamino acids often involve multiple steps, including the synthesis of phosphorylating agents and protection of the carboxylic acid group, resulting in moderate yields acs.org. More recently, highly efficient, one-pot procedures have been developed that use inexpensive and readily available starting materials without the need for carboxylic acid protection acs.orgacs.org.

One such general procedure has been successfully applied to the synthesis of a variety of protected phosphoamino acids, including Fmoc-O-(benzylphospho)-L-threonine acs.org. In this method, the phosphorylation is carried out on the unprotected Fmoc-L-threonine. The process involves the in situ generation of the phosphorylating reagent. This streamlined approach has been shown to produce Fmoc-O-(benzylphospho)-L-threonine in a 51% isolated yield after crystallization acs.org. A similar one-pot strategy for the analogous compound, Fmoc-O-benzylphospho-L-serine, has been scaled up to produce kilogram quantities with yields around 50%, demonstrating the industrial applicability of this methodology acs.org. These one-pot syntheses represent a significant improvement over older, multi-step routes, making key building blocks like Fmoc-O-(benzylphospho)-L-threonine more accessible for research and development acs.orgrsc.org.

Stereoselective Synthesis of Phosphothreonine Mimetics (e.g., CF2-substituted)

To overcome the inherent chemical instability of the phosphate ester bond in native phosphothreonine, which is susceptible to enzymatic cleavage and chemical degradation, non-hydrolyzable phosphonate (B1237965) mimetics have been developed. A prominent example involves the isosteric replacement of the phosphate oxygen atom with a difluoromethylene (CF2) group. nih.govacs.org These CF2-phosphonate analogs of phosphothreonine (F2Pmab) effectively mimic the stereoelectronic properties and acidity of the natural phosphate group while exhibiting enhanced stability against phosphatases and chemical hydrolysis. acs.org

The stereoselective synthesis of these mimetics presents a considerable synthetic challenge due to the need to control two stereocenters. nih.govacs.org Successful strategies often employ chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, the diastereoselective hydrogenation of a chiral α,β-unsaturated acylsultam can establish the β-stereocenter, while subsequent stereoselective amination or bromination can control the α-center. nih.gov Another approach involves the reaction of a methyl organometallic reagent with a keto difluoromethylphosphonate. acs.org These methods allow for the preparation of all four stereoisomers of the protected CF2-phosphothreonine mimetic, providing essential tools for studying the stereochemical requirements of phosphorylation-dependent interactions. nih.gov A facile synthetic route has also been reported utilizing palladium-catalyzed γ-methyl C(sp3)-H bond activation of valine to create a homothreonine intermediate, which is then converted to the phosphonate mimetic. nih.gov

Incorporation of Fmoc-O-(benzylphospho)-L-threonine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. bachem.com The incorporation of phosphothreonine residues using Fmoc-O-(benzylphospho)-L-threonine requires specialized considerations within the standard SPPS workflow.

Building Block Approach (Synthon Strategy) for Phosphothreonine Incorporation

The most reliable and widely used method for introducing phosphothreonine into a peptide sequence is the "building block" or "synthon" strategy. rsc.orgnih.govnih.gov This approach involves the chemical synthesis and purification of the N-α-Fmoc-protected phosphothreonine monomer, where the phosphate group is also protected, typically with a benzyl group (Fmoc-Thr[PO(OBzl)OH]-OH). cymitquimica.com This pre-formed building block is then incorporated at the desired position in the peptide sequence during the stepwise elongation of the peptide chain on the solid support. rsc.orgnih.govnih.gov

The benzyl group on the phosphate is stable to the mildly basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but can be cleanly removed during the final cleavage of the peptide from the resin, which is typically achieved with strong acids like trifluoroacetic acid (TFA). nih.gov This strategy ensures the unambiguous placement of the phosphothreonine residue and avoids the side reactions and incomplete phosphorylation that can occur with "global phosphorylation" methods, where the phosphorylation is attempted after the peptide chain has been assembled. rsc.org

Coupling Reagents and Conditions for Phosphoamino Acid Residues (e.g., PyBOP, TBTU, HATU)

Commonly used coupling reagents fall into two main classes: phosphonium (B103445) salts and aminium/uronium salts. Reagents from both classes, such as PyBOP (a phosphonium salt) and TBTU and HATU (aminium/uronium salts), are effective for coupling Fmoc-O-(benzylphospho)-L-threonine. sigmaaldrich.commerckmillipore.combachem.compeptide.compeptide.com These reagents react with the carboxylic acid of the protected phosphoamino acid to form a highly reactive activated species (e.g., an OBt or OAt ester), which then readily reacts with the free amine on the peptide-resin. sigmaaldrich.com HATU, which forms a more reactive OAt ester, is often employed for particularly difficult couplings, including those involving sterically hindered amino acids like phosphothreonine. sigmaaldrich.comamericanpeptidesociety.orgbachem.compeptide.com The choice of reagent and the use of additives like HOBt or Oxyma Pure can also help to suppress potential side reactions such as racemization. americanpeptidesociety.org

Coupling ReagentFull Chemical NameClassKey Characteristics
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumHighly efficient, byproducts are generally not problematic, and it does not cause guanidinylation of the free N-terminus. sigmaaldrich.commerckmillipore.combachem.compeptide.com
TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateAminiumA popular and effective reagent for standard and difficult couplings, including phosphorylated amino acids. bachem.compeptide.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)AminiumHighly reactive and particularly effective for sterically hindered couplings due to the formation of a more reactive OAt active ester. sigmaaldrich.comamericanpeptidesociety.orgbachem.compeptide.com

Challenges in Solid-Phase Phosphopeptide Synthesis

The synthesis of phosphopeptides, particularly those containing phosphoserine and phosphothreonine, is often complicated by specific side reactions and reduced reaction efficiencies.

A major side reaction that plagues the synthesis of phosphothreonine-containing peptides is β-elimination. rsc.orgresearchgate.net This reaction is catalyzed by the basic conditions used to remove the Fmoc protecting group, typically a solution of piperidine in DMF. rsc.orgresearchgate.netnih.gov The base can abstract the acidic α-proton of the phosphothreonine residue, leading to the elimination of the protected phosphate group and the formation of a dehydro-2-aminobutyric acid residue. This unsaturated intermediate can then react with piperidine to form a piperidinyl-adduct, resulting in a modified and incorrect peptide sequence. rsc.org While phosphotyrosine is not susceptible to this side reaction, it is a significant concern for both phosphoserine and phosphothreonine. rsc.org The use of monobenzyl protection on the phosphate group, as in Fmoc-O-(benzylphospho)-L-threonine, helps to mitigate this issue compared to fully protected phosphate triesters, but it does not eliminate the problem entirely. Strategies to minimize β-elimination include using weaker bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations or reducing the time of exposure to the basic deprotection solution. rsc.orgresearchgate.net

The incorporation of Fmoc-O-(benzylphospho)-L-threonine can suffer from reduced coupling efficiency compared to non-phosphorylated amino acids. americanpeptidesociety.org This is primarily due to the steric bulk of the protected phosphate group on the side chain, which can hinder the approach of the activated amino acid to the N-terminus of the resin-bound peptide. nih.gov

Furthermore, even though the phosphate is protected, the partially protected phosphate monoester (this compound) is anionic under the coupling conditions. This negative charge can lead to electrostatic repulsion with the growing peptide chain, especially if the sequence already contains other acidic residues. This repulsion can further decrease the rate and completeness of the coupling reaction. Peptide chain aggregation, a common problem in SPPS, can also be exacerbated when synthesizing sequences containing multiple phosphorylated residues. americanpeptidesociety.orgnih.gov To overcome these challenges, researchers may employ higher excesses of the phosphoamino acid and coupling reagents, extend coupling times, or perform double couplings to ensure the reaction proceeds to completion.

Aggregation Phenomena in Fmoc-SPPS of Phosphopeptides

During the stepwise elongation of a peptide chain on a solid support, aggregation can occur, where individual peptide chains interact with each other, leading to the formation of insoluble structures. This phenomenon can severely hinder synthesis by blocking reactive sites, resulting in incomplete coupling and deprotection reactions and ultimately leading to low yields and purity of the target phosphopeptide.

The primary driver of aggregation is the formation of intermolecular hydrogen bonds, creating stable secondary structures like β-sheets. While hydrophobic sequences are particularly prone to aggregation, peptides containing phosphorylated amino acids present unique challenges. The bulky and charged nature of the phosphate group can influence peptide conformation and solvation, sometimes exacerbating aggregation issues.

Several strategies have been developed to mitigate on-resin aggregation during the synthesis of phosphopeptides:

Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the reaction solvent can disrupt the organized hydrogen-bonding networks that lead to aggregation.

Specialized Solvents: Using polar, aprotic solvents with strong hydrogen bond-breaking capabilities, like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), can improve the solvation of the growing peptide chain and prevent collapse onto the resin.

Elevated Temperatures: Performing coupling and deprotection steps at higher temperatures, often with the assistance of microwave irradiation, can increase reaction kinetics and disrupt the formation of stable secondary structures that cause aggregation. nih.gov

Backbone Protection: A highly effective method involves the introduction of temporary protecting groups on the amide backbone nitrogen. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) act as "structure breakers" by sterically preventing the formation of intermolecular hydrogen bonds.

Table 1: Strategies to Mitigate Aggregation in Phosphopeptide SPPS

StrategyMechanism of ActionExamples
Solvent Modification Disrupts hydrogen bonding; improves peptide-resin solvation.Use of NMP or DMSO instead of/with DMF.
Chaotropic Agents Disrupts ordered secondary structures.Addition of LiCl or KSCN to coupling mixture.
Elevated Temperature Increases reaction kinetics and disrupts secondary structures.Microwave-assisted synthesis at 60-90°C.
Backbone Protection Sterically hinders intermolecular hydrogen bond formation.Incorporation of Hmb- or Dmb-protected amino acids.
Synthesis of Multi-phosphorylated Peptides: Specific Considerations and Optimized Strategies

The synthesis of peptides containing multiple phosphorylation sites, particularly in close proximity (clustered phosphorylation), presents a significant synthetic challenge that is dramatically greater than for mono-phosphopeptides. rsc.orgresearchgate.net These difficulties arise from several factors:

Steric Hindrance and Electrostatic Repulsion: The bulky benzyl-protected phosphate groups create steric hindrance, which can slow down coupling reactions. Furthermore, electrostatic repulsion between adjacent phosphate groups can impede the approach of the incoming activated amino acid, leading to incomplete couplings. nih.govresearchgate.net

β-Elimination: Protected phosphoserine and phosphothreonine residues are susceptible to a base-catalyzed side reaction known as β-elimination, especially during the repeated piperidine treatments required for Fmoc deprotection. nih.govresearchgate.net This reaction leads to the formation of dehydroalanine (B155165) or dehydroaminobutyric acid, respectively, which can subsequently react with piperidine to form an undesirable adduct. unimelb.edu.auresearchgate.net

To address these challenges, optimized strategies are required. Standard SPPS protocols are often insufficient for producing multi-phosphorylated peptides in high purity. researchgate.net A key innovation has been the development of methods that accelerate synthesis while minimizing side reactions. One successful approach combines high temperatures (e.g., 90°C) with fast and efficient mixing and the use of a very low concentration of a non-nucleophilic, strong base for Fmoc deprotection. nih.govresearchgate.net

Specifically, using 0.5% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for very short periods (seconds) at high temperature has been shown to effectively remove the Fmoc group while significantly suppressing β-elimination. nih.govacs.org Computational studies have shown that with DBU, the energy barrier for β-elimination is substantially higher than that for Fmoc deprotection, making the desired reaction kinetically favorable. acs.org In contrast, with piperidine, the energy barriers for both reactions are comparable, leading to a higher incidence of the β-elimination side reaction, especially at elevated temperatures. researchgate.netacs.org

Table 2: Comparison of Deprotection Reagents for Multi-phosphorylated Peptide Synthesis (MPPS)

Deprotection ReagentTypical ConcentrationTemperatureEfficacy in MPPSRisk of β-Elimination
Piperidine 20% in DMFRoom TemperatureModerate; slow for complex sequences.Moderate, increases with temperature. researchgate.net
Piperidine 20% in DMFHigh (e.g., 75-90°C)Fast, but often problematic.High; significant byproduct formation. nih.gov
DBU 0.5% - 2% in DMFHigh (e.g., 90°C)Very high; enables rapid synthesis.Low; kinetically disfavored over deprotection. nih.govacs.orgnih.gov

Deprotection Strategies for Benzyl Phosphate and Fmoc Groups

The successful synthesis of a phosphopeptide using Fmoc-O-(benzylphospho)-L-threonine requires the efficient and clean removal of two key protecting groups: the benzyl group on the phosphate and the Fmoc group on the N-terminus of each amino acid during synthesis.

Acid-Labile Benzyl Removal

The benzyl group is employed to protect the phosphate moiety throughout the SPPS process. Its stability to the mildly basic conditions of Fmoc deprotection makes it an effective orthogonal protecting group. The introduction of the monobenzyl protecting group for phosphate was a significant advance that minimized β-elimination and established Fmoc-based synthesis as the preferred strategy for phosphopeptides. nih.gov

Final removal of the benzyl group, along with other acid-labile side-chain protecting groups (e.g., Boc, tBu), is typically achieved during the final cleavage of the peptide from the resin. This is accomplished using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). A standard cleavage cocktail might consist of TFA, water, and a scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions involving cationic species generated during deprotection.

Fmoc Deprotection and By-product Formation

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary protecting group for the α-amino group in Fmoc-SPPS. Its removal is achieved by treatment with a mild base, typically a 20-30% solution of piperidine in DMF. researchgate.netspringernature.com

The mechanism proceeds via a β-elimination pathway:

A base (piperidine) abstracts the acidic proton on the 9-position of the fluorene (B118485) ring system. researchgate.netnih.gov

This leads to the elimination of the fluorenyl group as the highly reactive electrophile, dibenzofulvene (DBF), and the release of carbon dioxide, freeing the N-terminal amine. researchgate.netnih.gov

To prevent the reactive DBF from causing side reactions, such as alkylating the newly liberated peptide amine, it is trapped by the excess secondary amine (piperidine) in the deprotection solution. nih.govresearchgate.net This Michael-type addition reaction forms a stable and soluble dibenzofulvene-piperidine adduct, which is easily washed away from the resin. scielo.org.mx

While this process is generally efficient, side reactions can occur. As mentioned previously, the most significant byproduct in phosphopeptide synthesis is the result of β-elimination from the phosphoserine or phosphothreonine side chain, which is also base-catalyzed. researchgate.netunimelb.edu.au Careful selection of the base and reaction conditions is therefore critical to maximize the yield of the desired phosphopeptide.

Bioreversible Protecting Groups for Phosphate Moieties (e.g., Pivaloyloxymethyl (POM))

For applications where the delivery of a phosphorylated molecule into a cell is desired, traditional protecting groups like benzyl are unsuitable as they are not removed by cellular machinery. In this context, bioreversible protecting groups, which form a "prodrug," are employed. These groups are designed to be stable in extracellular environments but are cleaved intracellularly by endogenous enzymes to release the active, phosphorylated compound. google.com

One such group is the pivaloyloxymethyl (POM) group. nih.govnih.gov The POM group masks the negative charge of the phosphate, increasing the lipophilicity of the molecule and facilitating its passive diffusion across the cell membrane. Once inside the cell, the POM group is recognized and hydrolyzed by cellular carboxylate esterases. google.com This enzymatic cleavage generates an unstable intermediate that rapidly decomposes, releasing the free phosphate group, formaldehyde, and pivalic acid. nih.gov The use of POM and similar acyloxymethyl groups represents a key strategy for converting charged phosphomonoesters into cell-permeable prodrugs. nih.gov

Alternative and Complementary Methodologies for Phosphoprotein Generation

While the direct chemical synthesis of phosphopeptides via SPPS is a powerful tool, its practical application is often limited to peptides and small proteins of up to ~50 amino acids. For the generation of larger phosphoproteins, alternative and complementary methods are essential.

Native Chemical Ligation (NCL): This is a highly effective method for constructing large proteins by covalently linking two or more unprotected peptide segments. wikipedia.org The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgnih.gov This chemoselective reaction proceeds in aqueous solution at neutral pH to form a native peptide bond at the ligation site. wikipedia.org Using NCL, a chemically synthesized phosphopeptide segment (e.g., containing Fmoc-O-(benzylphospho)-L-threonine derivatives) can be ligated to a larger, non-phosphorylated peptide segment produced through recombinant DNA technology. This semisynthetic approach combines the precision of chemical synthesis for incorporating modifications with the efficiency of biological expression for producing large protein domains.

Enzymatic Phosphorylation: An alternative to chemical synthesis is the in vitro phosphorylation of a recombinantly expressed protein. mdpi.com In this method, the full-length, non-phosphorylated protein is first produced in a host system like E. coli and purified. Subsequently, the purified protein is treated with a specific protein kinase in the presence of ATP. raybiotech.com The kinase recognizes its target sequence within the protein and catalyzes the transfer of the γ-phosphate from ATP to the target serine, threonine, or tyrosine residues. This method is particularly useful for producing proteins with their "natural" phosphorylation patterns, provided the relevant kinase is known and available. mdpi.comnih.gov

Expressed Protein Ligation (EPL): This is a variation of NCL where one of the peptide fragments, the C-terminal thioester, is generated recombinantly. This technique allows for the production of large quantities of the protein thioester, which can then be ligated to a chemically synthesized peptide containing the desired phosphorylation site(s).

Chemical Ligation Strategies (e.g., Native Chemical Ligation)

Chemical ligation techniques enable the assembly of large peptides and entire proteins from smaller, chemically synthesized fragments. wikipedia.org Native Chemical Ligation (NCL) is the most prominent of these methods, allowing for the joining of two unprotected peptide segments to form a native peptide bond at the ligation site. nih.govucl.ac.ukwikipedia.org

The NCL reaction occurs between a peptide with a C-terminal thioester and another peptide possessing an N-terminal cysteine residue. wikipedia.orgillinois.edu The process involves two main steps:

Transthioesterification : The thiol group of the N-terminal cysteine attacks the C-terminal thioester of the other peptide, forming a new thioester-linked intermediate. wikipedia.orgillinois.edu

S-to-N Acyl Shift : This intermediate undergoes a rapid and spontaneous intramolecular rearrangement, where the nitrogen of the cysteine's alpha-amino group attacks the thioester carbonyl. This S-to-N acyl shift results in the formation of a stable, native amide bond. wikipedia.org

This strategy is highly effective for synthesizing large phosphoproteins. A peptide fragment containing a phosphothreonine residue, synthesized using Fmoc-O-(benzylphospho)-L-threonine via SPPS, can be prepared with a C-terminal thioester. This fragment can then be ligated to another peptide that has an N-terminal cysteine. This approach overcomes the size limitations of SPPS (typically peptides under 50 amino acids) and allows for the precise, site-specific placement of phosphorylated residues within a much larger protein context. nih.govillinois.edu

While the classic NCL reaction requires a cysteine at the ligation junction, various auxiliary-mediated methods have been developed to expand the technique to non-cysteine ligation sites, further increasing its versatility. nih.govsquarespace.com

StrategyPrincipleAdvantagesLimitations
Native Chemical Ligation (NCL) Reaction between a peptide C-terminal thioester and an N-terminal cysteine peptide. wikipedia.org- Enables synthesis of large proteins (>50 amino acids). nih.gov- High chemoselectivity with unprotected peptides.- Ligation occurs under mild, aqueous conditions. ucl.ac.uk- Requires a cysteine residue at the ligation site (though extensions exist). nih.gov- Synthesis of peptide thioesters can be challenging.

Enzymatic Phosphorylation and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic methods offer alternative routes to producing phosphopeptides and proteins.

Enzymatic Phosphorylation This approach utilizes protein kinases, the enzymes that naturally catalyze phosphorylation in cells. nih.gov Kinases transfer a phosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the hydroxyl group of serine, threonine, or tyrosine residues within a specific peptide sequence known as a recognition motif. sb-peptide.comnih.gov A synthetic peptide can be subjected to a specific kinase in vitro to introduce a phosphate group.

However, a significant challenge with purely enzymatic phosphorylation is the lack of precise control. Kinases may phosphorylate unintended sites, and the reaction may not go to completion, resulting in a heterogeneous mixture of products with different phosphorylation patterns. researchgate.net This makes it difficult to produce a homogeneous sample of a specific phospho-proteoform.

Chemoenzymatic Synthesis Chemoenzymatic synthesis combines the precision of chemical synthesis with the specificity of enzymatic reactions to overcome the limitations of each individual approach. researchgate.netnih.gov This hybrid strategy can be implemented in several ways:

A peptide containing a specific phosphorylation site, introduced using a protected building block like Fmoc-O-(benzylphospho)-L-threonine, is first synthesized chemically. This phosphopeptide can then be used in subsequent enzymatic ligations or other modifications.

A non-phosphorylated peptide is produced via chemical synthesis and then subjected to a highly specific kinase in vitro to phosphorylate a single, targeted residue. scispace.com

This combination allows for greater control and the ability to generate homogeneously phosphorylated proteins that are difficult to access through purely chemical or enzymatic means alone. researchgate.net

StrategyPrincipleAdvantagesLimitations
Enzymatic Phosphorylation Use of kinases to transfer a phosphate group from ATP to Ser, Thr, or Tyr residues. nih.gov- Utilizes the cell's natural machinery.- High catalytic efficiency.- Can lead to heterogeneous products due to off-target phosphorylation. researchgate.net- Requires specific kinase for each desired site.
Chemoenzymatic Synthesis A combination of chemical peptide synthesis and enzymatic modification. nih.gov- Combines the precision of chemical synthesis with the specificity of enzymes.- Can produce homogeneous phosphoproteins.- Can be complex and require multi-step procedures.- Relies on the availability of highly specific enzymes.

Genetic Code Expansion for Site-Specific Phosphoamino Acid Incorporation

Genetic code expansion is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs), including phosphoamino acids, directly into proteins during ribosomal translation. nih.govnih.govacs.org This technique reprogrammes the cellular protein synthesis machinery to recognize a new amino acid and insert it at a specific, genetically encoded position. acs.orgnih.gov

The successful incorporation of a phosphoamino acid requires the introduction of an orthogonal translation system into the host organism (such as E. coli). nih.gov This system consists of three key components:

A Unique Codon : Typically, a stop codon like the amber codon (UAG) is repurposed to encode the phosphoamino acid. nih.govnih.gov

An Orthogonal tRNA : A transfer RNA (tRNA), such as a tRNA with a CUA anticodon (tRNACUA), is engineered to recognize the repurposed codon (UAG) but not be recognized by any of the cell's native enzymes. cam.ac.uk

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS) : This enzyme is evolved to specifically recognize and attach the desired phosphoamino acid (e.g., phosphothreonine) onto its corresponding orthogonal tRNA. nih.gov It must not recognize any of the cell's endogenous amino acids or tRNAs.

When these components are expressed in a cell, the orthogonal aaRS charges the orthogonal tRNA with the phosphoamino acid. The ribosome then reads the UAG codon in the messenger RNA (mRNA) of the target protein and, with the help of the charged orthogonal tRNA, incorporates the phosphoamino acid at that precise location. nih.govoregonstate.edu

This method provides a general and highly efficient way to produce homogeneous proteins with site-specific phosphorylation, eliminating the need for complex chemical synthesis or in vitro kinase reactions. nih.govacs.org It has been successfully developed to incorporate phosphoserine, phosphothreonine, and phosphotyrosine into proteins in both bacterial and eukaryotic cells. nih.govnih.govoregonstate.edu

Key ComponentFunctionExample
Reassigned Codon Specifies the site of incorporation in the mRNA sequence.Amber Stop Codon (UAG) nih.gov
Orthogonal tRNA Recognizes the reassigned codon on the ribosome.tRNA with CUA anticodon (tRNACUA) cam.ac.uk
Orthogonal aaRS Specifically attaches the phosphoamino acid to the orthogonal tRNA.Evolved Pyrrolysyl-tRNA Synthetase (PylRS) or Phosphoseryl-tRNA synthetase (SepRS) cam.ac.ukoregonstate.edu

Analytical Characterization of Fmoc O Benzylphospho L Threonine and Derived Phosphopeptides

Spectroscopic Methods in Characterization

Spectroscopic techniques are fundamental in verifying the identity and purity of Fmoc-O-(benzylphospho)-L-threonine and in the analysis of the phosphopeptides derived from it.

UV-Vis Spectroscopy: The Fmoc group exhibits a characteristic strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. This property is widely exploited in solid-phase peptide synthesis to quantify the loading of the first amino acid onto the resin and to monitor the efficiency of the Fmoc deprotection steps. rsc.org The absorbance of the dibenzofulvene-piperidine adduct, formed upon removal of the Fmoc group with piperidine (B6355638), is measured, typically around 300 nm, to ensure the coupling and deprotection reactions proceed to completion. rsc.org For the L-threonine amino acid itself, the UV cut-off wavelength is observed at approximately 232 nm. researchgate.net

31P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a powerful, non-destructive technique for characterizing phosphorylated molecules. It provides information about the chemical environment of the phosphorus atom. For phosphopeptides, the chemical shift of the 31P nucleus is sensitive to the pH of the solution and the nature of the amino acid residue. nih.gov For a model peptide containing phosphothreonine, the pKa value of the phosphoryl group has been determined to be 6.1, with 31P chemical shifts of -0.1 ppm at pH 4.0 and 4.8 ppm at pH 8.0. nih.gov This technique can also be used to monitor the progress of phosphorylation reactions and to confirm the presence of the phosphate (B84403) group in the final peptide product. rockefeller.edu

Mass Spectrometry-Based Analysis of Phosphopeptides

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of phosphopeptides, offering high sensitivity and the ability to determine molecular weight, sequence, and the precise location of the phosphate group. rockefeller.edunih.gov

Phosphopeptide Enrichment Techniques

Due to the low abundance of phosphopeptides in complex biological samples and potential suppression of their ionization signal in the mass spectrometer, enrichment strategies are crucial prior to MS analysis. nih.govcreative-proteomics.comthermofisher.com

Immobilized Metal Affinity Chromatography (IMAC): This is one of the most widely used methods for phosphopeptide enrichment. nih.govresearchgate.net It relies on the affinity of the negatively charged phosphate groups for positively charged metal ions, such as Fe³⁺, Ga³⁺, Ti⁴⁺, and Zr⁴⁺, which are immobilized on a chromatographic support. researchgate.netbiorxiv.org While effective, IMAC can suffer from non-specific binding of acidic (negatively charged) non-phosphorylated peptides. nih.gov The selectivity of IMAC can be pH-dependent; for instance, using a loading buffer with 0.1 M acetic acid can lead to a higher number of identified phosphopeptides compared to 0.1 M trifluoroacetic acid, although the latter may increase selectivity. nih.gov

Enrichment TechniquePrincipleCommon Ligands/MaterialsAdvantagesDisadvantages
IMAC Affinity of negatively charged phosphate groups for immobilized positive metal ions.Fe³⁺, Ga³⁺, Ti⁴⁺, Zr⁴⁺Widely used, effective for multi-phosphorylated peptides. researchgate.netNon-specific binding of acidic peptides, potential for metal ion leaching. nih.govnih.gov
MOAC Affinity of negatively charged phosphate groups for metal oxides.TiO₂, ZrO₂, Nb₂O₅High selectivity, tolerant to low pH and detergents. creative-proteomics.comMay have lower capacity than IMAC for highly complex samples. researchgate.net

Fragmentation Methods for Phosphopeptide Identification and Site Localization

Tandem mass spectrometry (MS/MS) is used to fragment the enriched phosphopeptides, generating fragment ions that provide sequence information and allow for the localization of the phosphorylation site.

Collision-Induced Dissociation (CID): CID is a widely used fragmentation method where peptide ions are fragmented by collision with an inert gas. nih.govacs.org A major challenge with phosphoserine and phosphothreonine-containing peptides in CID is the facile neutral loss of phosphoric acid (H₃PO₄, 98 Da), which can dominate the spectrum and result in insufficient backbone fragmentation for confident site localization. nih.govnih.gov

Infrared Multiphoton Dissociation (IRMPD): IRMPD is another fragmentation technique that can be used for phosphopeptide analysis.

Ultraviolet Photodissociation (UVPD): UVPD is a more recently developed fragmentation method that can also provide detailed structural information.

Fragmentation MethodPrinciplePrimary Fragment IonsSuitability for Phosphopeptides
CID Collision with inert gasb- and y-ionsProne to neutral loss of phosphoric acid, can hinder site localization. nih.govnih.gov
ECD/ETD Electron capture/transferc- and z-ionsPreserves the phosphate group, excellent for site localization. nih.govnih.gov
IRMPD Infrared laser absorptionb- and y-ionsCan provide complementary information.
UVPD Ultraviolet laser absorptiona-, b-, c-, x-, y-, z-ionsProvides extensive fragmentation for detailed characterization.

Quantitative Phosphoproteomics Strategies using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of quantitative phosphoproteomics, enabling the measurement of changes in protein phosphorylation levels under different cellular conditions. nih.gov These workflows typically involve protein extraction, digestion into peptides, enrichment of phosphopeptides, and then LC-MS/MS analysis. thermofisher.com Both label-free and stable isotope labeling methods can be employed for quantification. nih.gov High-resolution accurate-mass (HRAM) mass spectrometers are particularly valuable for phosphoproteomics as they reduce false discovery rates and improve the confidence of phosphorylation site assignment. thermofisher.com

Advanced Applications and Research Frontiers of Fmoc O Benzylphospho L Threonine Derived Molecules

Development of Phosphopeptide Libraries for Interaction Studies

Fmoc-O-(benzylphospho)-L-threonine is a cornerstone in the construction of phosphopeptide libraries, which are indispensable for high-throughput screening and interaction studies. chemimpex.com Researchers utilize this compound as a key building block in solid-phase peptide synthesis to create large collections of peptides, each containing a phosphothreonine residue at a specific position. chemimpex.com The stability of the benzyl-protected phosphate (B84403) group under the basic conditions used for Fmoc deprotection, followed by its removal under mild acidic or hydrogenolysis conditions, makes it highly compatible with standard synthesis protocols. cymitquimica.com

These libraries are systematically designed to probe the binding specificities of phosphoprotein-binding domains (PPBDs), such as SH2 and 14-3-3 domains, which recognize and bind to phosphorylated motifs. By screening a library of potential phosphopeptide ligands, researchers can rapidly identify the consensus sequences that are preferentially recognized by a specific protein domain, providing deep insights into the structural and sequence determinants of these interactions.

Probing Protein-Protein Interactions and Signal Transduction Pathways

The synthesis of well-defined phosphopeptides using Fmoc-O-(benzylphospho)-L-threonine is instrumental in dissecting complex protein-protein interaction networks and signal transduction pathways. chemimpex.com Reversible protein phosphorylation is a fundamental mechanism for controlling cellular events, and the ability to create synthetic phosphopeptides allows scientists to mimic specific phosphorylation states of a protein. chemimpex.com

These synthetic phosphopeptides can be used in a variety of assays to:

Identify Binding Partners: Immobilized phosphopeptides can be used as bait to capture and identify proteins from cell lysates that specifically bind to a particular phosphorylated site.

Validate Interactions: They serve as tools to confirm interactions discovered through other methods, such as yeast two-hybrid screens or co-immunoprecipitation.

Quantify Binding Affinity: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can utilize these peptides to measure the precise binding affinities between a phosphopeptide and its target protein.

By providing access to homogenous populations of phosphorylated peptides, this reagent enables a detailed and quantitative analysis of the interactions that drive signaling cascades, ultimately helping to map the intricate wiring of cellular communication. chemimpex.com

Design and Synthesis of Phosphopeptide-Based Probes and Therapeutics

The unique structural features of Fmoc-O-(benzylphospho)-L-threonine make it a valuable asset in the development of sophisticated phosphopeptide-based probes and therapeutic agents. cymitquimica.comchemimpex.com Its integration into peptide sequences allows for the creation of molecules designed to interact specifically with proteins and enzymes involved in disease processes. cymitquimica.com

Phosphopeptides synthesized with Fmoc-O-(benzylphospho)-L-threonine can act as competitive inhibitors of protein-protein interactions that are dependent on phosphorylation. A notable example is the targeting of the Polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a serine/threonine kinase that is a key regulator of the cell cycle and a prominent target in cancer therapy. smolecule.com The PBD acts as a docking module, binding to proteins that have been previously phosphorylated, often by other kinases. This binding event is crucial for localizing Plk1 to its substrates and activating its catalytic function.

Researchers have designed and synthesized phosphothreonine-containing peptides that mimic the natural binding motifs of the Plk1 PBD. These synthetic peptides can compete with the endogenous phosphoprotein ligands, thereby preventing Plk1 from localizing correctly and executing its function. This strategy effectively inhibits the downstream signaling of Plk1, which can lead to cell cycle arrest and apoptosis in cancer cells. The use of Fmoc-O-(benzylphospho)-L-threonine is critical for creating these specific, high-affinity peptide inhibitors. smolecule.com

Research Findings on Plk1 PBD Inhibition

Inhibitor Type Target Mechanism of Action Key Component

Synthesizing phosphopeptides that mimic natural phosphorylation events is a powerful strategy in drug discovery. chemimpex.com The properties of Fmoc-O-(benzylphospho)-L-threonine make it an ideal choice for this approach. chemimpex.com Many diseases, including cancer, inflammatory disorders, and metabolic conditions, are linked to aberrant protein phosphorylation. nih.govnih.gov By creating stable mimics of phosphorylated protein segments, researchers can develop tools and potential therapeutics that modulate the activity of the enzymes involved, such as protein kinases and phosphatases. nih.gov

These mimics can be used to:

Stabilize Active Conformations: Create peptides that lock a target receptor or enzyme in a specific functional state, making it easier to screen for small molecules that bind to that state. vub.ac.be

Serve as High-Affinity Ligands: Act as starting points for the development of drugs that can either block or enhance a particular signaling event.

Probe Enzyme Activity: Function as high-specificity substrates in assays designed to discover inhibitors of kinases or phosphatases.

This "biomimetic" approach accelerates the identification of drug candidates by providing a more biologically relevant context for screening and development. vub.ac.be

The application of Fmoc-O-(benzylphospho)-L-threonine extends to the synthesis of modified antimicrobial peptides (AMPs) and other bioactive molecules. ruifuchemical.com The introduction of a phosphate group can alter the physicochemical properties of a peptide, such as its charge, hydrophilicity, and conformational stability. These changes can, in turn, enhance its biological activity. For AMPs, phosphorylation can potentially increase their efficacy against microbial membranes or help them evade bacterial resistance mechanisms. The use of this building block has shown potential for creating various biomedical agents. ruifuchemical.com

Contributions to Chemical Biology Toolbox for Interrogating Cellular Mechanisms

Fmoc-O-(benzylphospho)-L-threonine is more than just a chemical reagent; it is a fundamental component of the modern chemical biology toolbox. cymitquimica.comchemimpex.com Its utility across the diverse applications detailed above—from creating phosphopeptide libraries to synthesizing specific enzyme inhibitors and bioactive peptides—highlights its versatility. chemimpex.comruifuchemical.com

By enabling the precise and reliable synthesis of phosphothreonine-containing peptides, this compound provides researchers with the molecular tools necessary to:

Ask specific questions about the role of phosphorylation in any given biological process.

Systematically map protein interaction networks. chemimpex.com

Develop novel probes to visualize and track signaling events in real-time.

Create targeted inhibitors for therapeutic intervention. smolecule.com

The insights gained from using molecules derived from Fmoc-O-(benzylphospho)-L-threonine are crucial for advancing our understanding of cellular mechanisms in both health and disease, paving the way for new diagnostic and therapeutic strategies. chemimpex.com

Development of Phosphoamino Acid Mimetics with Enhanced Stability and Functionality (e.g., Phosphono-analogs)

The inherent lability of the phosphate ester bond in phosphorylated amino acids to enzymatic hydrolysis by phosphatases presents a significant challenge in the development of phosphopeptide-based therapeutics and research tools. To overcome this limitation, researchers have focused on creating non-hydrolyzable phosphoamino acid mimetics that retain or even enhance the biological function of their natural counterparts. Among the most promising of these are the phosphono-analogs, where the ester oxygen atom of the phosphate group is replaced by a methylene (B1212753) (CH₂) or difluoromethylene (CF₂) group, rendering them resistant to phosphatase activity. iris-biotech.dersc.orgnih.gov Fmoc-O-(benzylphospho)-L-threonine serves as a key precursor in the synthesis of peptides containing these stable mimetics.

A notable example of a phosphono-analog of phosphothreonine (pThr) is (2S,3R)-2-amino-3-methyl-4-phosphonobutanoic acid (Pmab). nih.gov Peptides incorporating Pmab have demonstrated significant stability against phosphatases while maintaining high-affinity binding to protein domains that recognize pThr, such as the Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1). nih.govnih.gov The development of Fmoc-protected derivatives of Pmab, such as N-Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid bis-tert-butyl phosporyl ester [Fmoc-Pmab(Buᵗ₂)-OH] and N-Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid bis-pivaloyloxymethyl phosporyl ester [Fmoc-Pmab(POM)₂-OH], has facilitated their incorporation into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov

Research has shown that structural modifications to these phosphono-analogs can further enhance their functionality. For instance, variations at the C3 position of Pmab have led to the development of new analogs with several-fold higher binding affinities for the Plk1 PBD compared to the original Pmab-containing peptides. nih.gov These findings underscore the potential of designing highly potent and selective inhibitors of phospho-dependent protein-protein interactions.

The enhanced stability of phosphono-analogs is a critical attribute. While phosphopeptides are susceptible to rapid dephosphorylation in cellular environments, peptides containing phosphono-mimetics exhibit significantly longer half-lives, making them more effective probes for studying cellular signaling pathways. iris-biotech.denih.gov This stability, combined with their potent biological activity, positions them as valuable tools in drug discovery and chemical biology.

Below are interactive data tables summarizing the research findings on the stability and functionality of phosphothreonine phosphono-analogs.

Table 1: Stability of Phosphothreonine Analogs

CompoundTypeStability to PhosphataseReference
Phosphothreonine (pThr)Natural Amino AcidLabile iris-biotech.de
(2S,3R)-2-Amino-3-methyl-4-phosphonobutanoic acid (Pmab)Phosphono-analogStable nih.gov
Phosphono-difluoromethylene alanine (B10760859) (Pfa)Phosphono-analogStable nih.gov

Table 2: Binding Affinity of Phosphothreonine Mimetics to Plk1 PBD

Peptide SequenceMimeticIC₅₀ (nM)Fold Improvement vs. ParentReference
Ac-Pro-Leu-His-Ser-pThr-amidePhosphothreonine4.5- nih.gov
Ac-Pro-Leu-His-Ser-Pmab-amidePmab4.51 nih.gov
Peptide with C3-modified Pmab analogModified Pmab< 1.0>4.5 nih.gov

Q & A

Q. What are the standard synthetic routes for preparing Fmoc-O-(benzylphospho)-L-threonine, and what critical reaction conditions must be optimized?

The synthesis typically involves phosphorylation of Fmoc-protected threonine derivatives. A representative route (Scheme 3, ) includes:

  • Glycosylation : Reaction with donor sugars (e.g., using NIS/TfOH as activators) at 0°C in CH₂Cl₂, yielding ~51% of the desired product.
  • Deprotection : Sequential steps like acetylation (Ac₂O/DMAP) and benzyl group removal (Zn dust in AcOH/THF) are critical for preserving the phosphoester bond.
  • Purification : Column chromatography (silica gel) is standard, with monitoring by TLC or HPLC (≥99% purity criteria, ).

Q. Key Considerations :

  • Temperature control (0°C) minimizes side reactions during glycosylation.
  • Protecting group compatibility (e.g., Fmoc stability under acidic conditions).

Q. How is the purity and structural integrity of Fmoc-O-(benzylphospho)-L-threonine validated in academic settings?

Methodological validation involves:

  • HPLC Analysis : Retention time and peak homogeneity (e.g., ≥99% purity, ).
  • Spectroscopic Techniques :
    • ¹³C NMR : Peaks at 141.4 ppm (Fmoc carbonyl) and 75.6 ppm (phosphorylated oxygen) confirm the benzylphospho group .
    • ESI-HRMS : Exact mass confirmation (e.g., [M-H]⁻ observed at m/z 600.1782 vs. calculated 600.1787 ).

Q. How does the benzylphospho group influence the stability and reactivity of Fmoc-O-(benzylphospho)-L-threonine under solid-phase peptide synthesis (SPPS) conditions?

The benzylphospho group introduces steric hindrance and acid sensitivity:

  • Stability in TFA : The benzyl group is labile under strong acidic conditions (e.g., TFA cleavage in SPPS), requiring controlled deprotection times (e.g., 2 h in CH₂Cl₂/TFA, ).
  • Coupling Efficiency : Steric effects may reduce coupling rates; pre-activation with HATU/DIPEA improves incorporation into peptides .

Q. Experimental Design :

  • Compare coupling yields using standard vs. ultra-fast activating agents.
  • Monitor phosphoester integrity via ³¹P NMR after each SPPS cycle.

Q. What strategies are employed to resolve low yields in the glycosylation step during glycopeptide synthesis using this compound?

Low yields (~51% in Scheme 3 ) often arise from:

  • Competitive Side Reactions : Over-activation of glycosyl donors (NIS/TfOH) leads to oligomerization.
  • Optimization Approaches :
    • Use of molecular sieves (4Å) to scavenge water.
    • Lower reaction temperatures (−20°C) to suppress side pathways.

Q. Advanced Analysis :

  • HPLC-MS Tracking : Identify byproducts (e.g., dimers) to adjust stoichiometry.
  • Kinetic Studies : Vary donor/acceptor ratios to determine rate-limiting steps.

Q. How can researchers differentiate phosphorylation-site-specific reactivity in Fmoc-O-(benzylphospho)-L-threonine derivatives during peptide chain elongation?

Phosphorylation at the β-OH of threonine alters steric and electronic environments:

  • ³¹P NMR Monitoring : Detect shifts during peptide elongation (e.g., δ −0.5 to +1.0 ppm indicates intact phosphoester ).
  • Competitive Coupling Assays : Compare incorporation rates with non-phosphorylated Fmoc-Thr-OH analogs.

Case Study :
Incorporate the derivative into a model peptide (e.g., PSGL-1 mimetic ), then analyze by MALDI-TOF to confirm site-specific retention.

Methodological Resources

  • Synthesis Protocols : Refer to Scheme 3 () and ESI-HRMS validation ().
  • Analytical Standards : Use HPLC purity thresholds () and NMR databases () for benchmarking.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.